![molecular formula C19H23NO4S B12410388 N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine](/img/structure/B12410388.png)
N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine: is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a sulfonyl group and phenylalanine. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of phenylalanine is protected using a suitable protecting group such as tert-butoxycarbonyl (Boc).
Sulfonylation: The protected phenylalanine is then reacted with 4-(tert-butyl)benzenesulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonyl group.
Deprotection: The protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions:
Oxidation: N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Tert-butyl alcohol derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenylalanine derivatives.
科学的研究の応用
Chemistry: N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study protein interactions and enzyme mechanisms. It can be incorporated into peptides and proteins to investigate their structure and function .
Medicine: The compound has potential therapeutic applications. It is being explored for its role in drug design and development, particularly in the creation of enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
作用機序
The mechanism of action of N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound .
類似化合物との比較
N-(4-tert-Butylphenyl)bis(trifluoromethanesulfonimide): This compound also contains a tert-butyl group and a sulfonyl moiety but differs in its overall structure and applications.
N-(4-tert-Butylphenyl)sulfonylglycine: Similar in structure but contains glycine instead of phenylalanine.
Uniqueness: N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine is unique due to its combination of a tert-butyl group, sulfonyl group, and phenylalanine. This unique structure allows it to interact with a wide range of biological targets and makes it a valuable tool in scientific research .
特性
分子式 |
C19H23NO4S |
|---|---|
分子量 |
361.5 g/mol |
IUPAC名 |
(2S)-2-[(4-tert-butylphenyl)sulfonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H23NO4S/c1-19(2,3)15-9-11-16(12-10-15)25(23,24)20-17(18(21)22)13-14-7-5-4-6-8-14/h4-12,17,20H,13H2,1-3H3,(H,21,22)/t17-/m0/s1 |
InChIキー |
AJHUCLCRIWTQMB-KRWDZBQOSA-N |
異性体SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


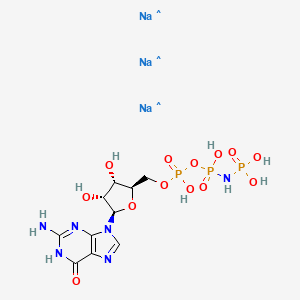
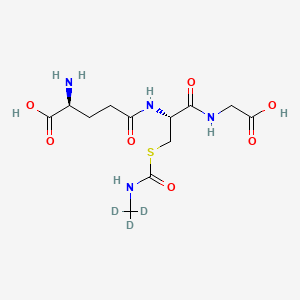
![(E)-3-[1-cyclopropyl-7-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]naphthalen-2-yl]prop-2-enoic acid](/img/structure/B12410326.png)
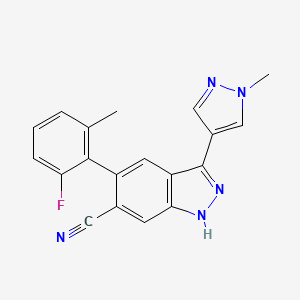
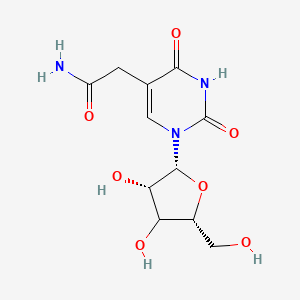
![(3S)-3-[4-[4-[(4R)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12410337.png)

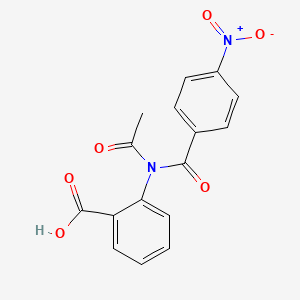
![4-amino-1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12410364.png)
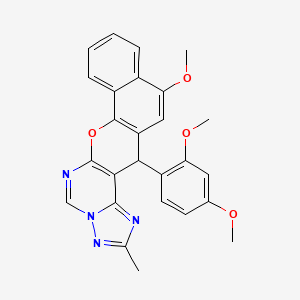
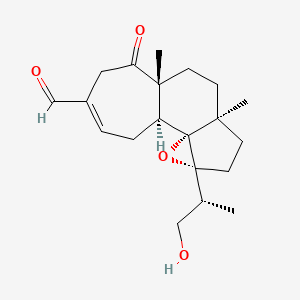
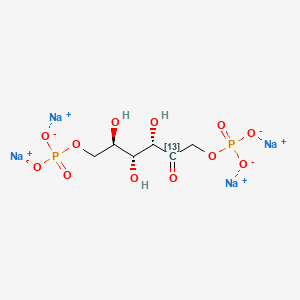
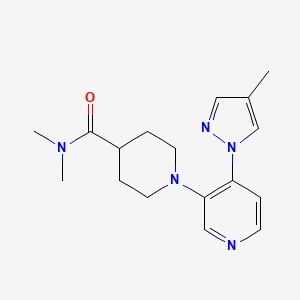
![(2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate](/img/structure/B12410389.png)
